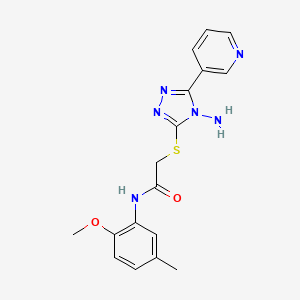

![molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8](/img/structure/B2818644.png)

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

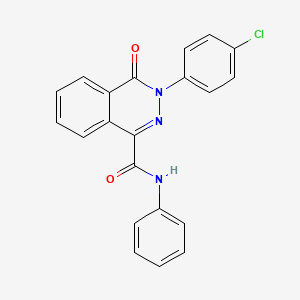

“2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C18H18N2O . It has a molecular weight of 278.35 . The compound is used for research purposes .

Molecular Structure Analysis

The morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . The dihedral angles between the central benzene ring and the morpholine ring (all atoms) and the cyanobenzene ring are 87.87 (7) and 52.54 (7)°, respectively .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.35 . The storage conditions and boiling point are not specified .Scientific Research Applications

Heterocyclic Synthesis

Medrasi et al. (2013) explored the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using benzylcyanide and 4-nitrobenzylcyanide. These compounds were condensed with triethyl orthoformate and morpholine, yielding 2-morpholinylacrylonitriles, which were then used to produce 4-aminopyrazoles through Thorpe-Ziegler cyclization. This study highlights the potential of morpholine derivatives in creating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Medrasi, Al-Sheikh, & Salaheldin, 2013).

Synthesis of Local Anaesthetics

Oelschläger et al. (1977) reported a novel synthesis route for fomocaine, a potent local anaesthetic, starting from 4-phenoxy-methyl-benzonitrile. This synthesis avoids the C-chloromethylation process, demonstrating the utility of morpholine derivatives in producing medically relevant compounds with improved synthesis routes (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).

GABA(B) Receptor Antagonists

Research by Ong et al. (1998) identified morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain. These compounds offer a novel class of GABA(B) receptor antagonists, contributing to our understanding of neurotransmission and potential treatments for related disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, & Mickel, 1998).

Coordination Chemistry

In the field of coordination chemistry, morpholine derivatives serve as ligands for the synthesis of complex structures. For instance, Lopez & Keller (1999) synthesized new linear coordination polymers using Cu(I) and 4,7-phenanthroline, demonstrating the influence of solvent and counteranion on the structural formation. These compounds have applications in materials science, catalysis, and molecular electronics (Lopez & Keller, 1999).

Antitumor Activity

Lu et al. (2018) synthesized 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and evaluated its antitumor activity. The compound exhibited inhibition of cancer cell line proliferation, indicating potential applications in cancer research (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Future Directions

Mechanism of Action

Mode of Action

It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic n-c bond in an equatorial orientation . This structural feature may influence its interaction with potential targets.

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Result of Action

The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action, which are currently unknown .

Biochemical Analysis

Biochemical Properties

It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . This structural feature may influence its interactions with various biomolecules.

Cellular Effects

Molecular Mechanism

Properties

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCZJHLJHUGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2818570.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)